- Anticonvulsant sulfamate derivatives, United States, , ,
Cas no 97240-80-7 (N-Methyl Topiramate)

N-Methyl Topiramate structure
Nom du produit:N-Methyl Topiramate
N-Methyl Topiramate Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methyl Topiramate
- TopiraMate N-Methyl IMpurity
- LDHJVCCWWXVXBN-DNJQJEMRSA-N
- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
- Topiramate Impurity 11
- N-methyl Topiramate Impurity
- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
- D
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
- 97240-80-7
- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
- SCHEMBL3137624
- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
- N-Methyltopiramate
- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
- CHEMBL316113
-
- Piscine à noyau: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
- La clé Inchi: LDHJVCCWWXVXBN-DNJQJEMRSA-N
- Sourire: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC
Propriétés calculées
- Qualité précise: 353.11443787g/mol
- Masse isotopique unique: 353.11443787g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 571
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 110Ų
- Le xlogp3: -0.4
N-Methyl Topiramate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M330295-250mg |
N-Methyl Topiramate |
97240-80-7 | 250mg |
$ 1777.00 | 2023-09-07 | ||
TRC | M330295-25mg |
N-Methyl Topiramate |
97240-80-7 | 25mg |
$ 234.00 | 2023-09-07 | ||
Apollo Scientific | BICL5051-100mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 100mg |
£962.00 | 2025-02-21 | |
Biosynth | MT59564-500 mg |
Topiramate N-methyl impurity |
97240-80-7 | 500MG |
$3,811.50 | 2023-01-03 | ||
Biosynth | MT59564-50 mg |
Topiramate N-methyl impurity |
97240-80-7 | 50mg |
$952.88 | 2023-01-03 | ||
Biosynth | MT59564-25 mg |
Topiramate N-methyl impurity |
97240-80-7 | 25mg |
$571.73 | 2023-01-03 | ||
Apollo Scientific | BICL5051-25mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 25mg |
£347.00 | 2025-02-21 | |
Biosynth | MT59564-250 mg |
Topiramate N-methyl impurity |
97240-80-7 | 250MG |
$2,541.00 | 2023-01-03 | ||
A2B Chem LLC | AX44532-50mg |
Topiramate N-methyl impurity |
97240-80-7 | 50mg |
$1038.00 | 2023-12-29 | ||
A2B Chem LLC | AX44532-100mg |
Topiramate N-methyl impurity |
97240-80-7 | 100mg |
$1600.00 | 2023-12-29 |
N-Methyl Topiramate Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C
Référence
- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivativesJournal of Sulfur Chemistry, 2015, 36(5), 463-470,
Méthode de production 3
Conditions de réaction
Référence
- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramateBioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Référence
- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HATOrganic & Biomolecular Chemistry, 2021, 19(14), 3124-3127,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt
Référence
- Synthesis of two impurities of anti-epilepsy drug topiramateZhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Référence
- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compoundsJournal of Medicinal Chemistry, 1987, 30(5), 880-7,
N-Methyl Topiramate Raw materials
- Methylsulfamoyl chloride
- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose
- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)
- Topiramate
N-Methyl Topiramate Preparation Products
N-Methyl Topiramate Littérature connexe
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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